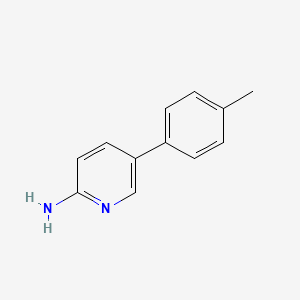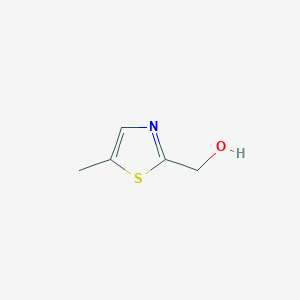
5-Methyl-2-thiazolemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-thiazolemethanol is a chemical compound with the molecular formula C5H7NOS . It has a molecular weight of 129.18 . The compound is typically stored in a dry environment at temperatures between 2-8°C . It is a yellow solid or liquid .
Synthesis Analysis
The synthesis of 5-Methyl-2-thiazolemethanol involves the reaction of n-BuLi with 2-bromo-5-methylthiazole under a nitrogen atmosphere at -70 °C . DMF is then added and the mixture is stirred for 1 hour. The mixture is then quenched with aqueous saturated ammonium chloride and partitioned between ethyl acetate and water .Molecular Structure Analysis
The InChI code for 5-Methyl-2-thiazolemethanol is 1S/C5H7NOS/c1-4-2-6-5(3-7)8-4/h2,7H,3H2,1H3 . This indicates that the molecule contains 5 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis
5-Methyl-2-thiazolemethanol is a yellow solid or liquid . It has a boiling point of 225°C at 760 mmHg .Aplicaciones Científicas De Investigación
Antimicrobial, Anticancer, and Antidiabetic Agent Development
5-Methyl-2-thiazolemethanol and its derivatives, specifically 2,4‐Thiazolidinedione (2,4‐TZD), have been extensively researched due to their vast range of pharmacological activities. These derivatives have been found valuable in the development of novel antimicrobial, anticancer, and antidiabetic agents, offering a promising pathway for structural modification and drug discovery. The TZD core, particularly when modified at the N‐3 and C‐5 positions, has been instrumental in creating lead molecules for various clinical disorders, demonstrating its potential in medicinal chemistry (Singh et al., 2022)(Singh et al., 2022).
Biological Properties and Pharmacological Activity
The thiazolidine motif, a significant component of 5-Methyl-2-thiazolemethanol, has been a focal point of interdisciplinary research bridging organic synthesis and medicinal chemistry. This motif is present in a range of natural and bioactive compounds. The incorporation of sulfur in thiazolidine derivatives enhances their pharmacological properties, making them crucial for the synthesis of valuable organic combinations. These derivatives exhibit a broad spectrum of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. Innovative synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to enhance their selectivity, purity, product yield, and pharmacokinetic activity, marking their significance in probe design and therapeutic applications (Sahiba et al., 2020)(Sahiba et al., 2020).
Thiazole Derivatives in Patent Review
Thiazole and its derivatives have been the subject of extensive research due to their potent biological effects, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor agents. A comprehensive review of patented thiazole derivatives from 2008 to 2012 highlighted their therapeutic applications and the large variety of possible therapeutic applications proposed for thiazole derivatives, particularly emphasizing the unpredictability of pharmacological activity following structural modifications of a prototype drug molecule (Leoni et al., 2014)(Leoni et al., 2014).
Safety And Hazards
The safety information for 5-Methyl-2-thiazolemethanol indicates that it is a potential hazard. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Propiedades
IUPAC Name |
(5-methyl-1,3-thiazol-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4-2-6-5(3-7)8-4/h2,7H,3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKAOFJDCPNWEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593461 |
Source


|
| Record name | (5-Methyl-1,3-thiazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-thiazolemethanol | |
CAS RN |
202932-04-5 |
Source


|
| Record name | (5-Methyl-1,3-thiazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-methyl-1,3-thiazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)


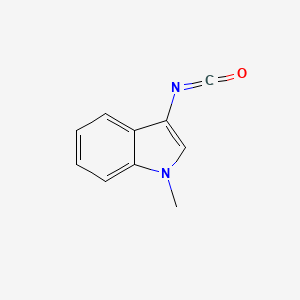
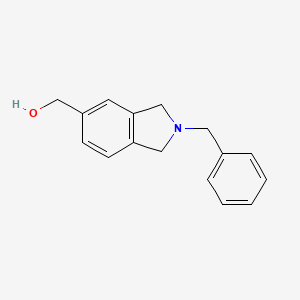

![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)


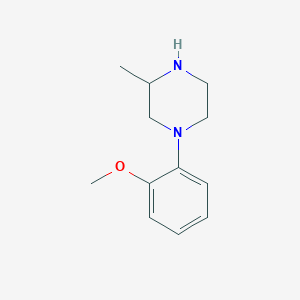
![3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1319452.png)
![5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine](/img/structure/B1319456.png)
